molecular formula C7H4ClN B1418711 2-Chloro-6-ethynylpyridine CAS No. 914950-09-7

2-Chloro-6-ethynylpyridine

Cat. No. B1418711
M. Wt: 137.56 g/mol
InChI Key: ZOHUJSRUQYVASP-UHFFFAOYSA-N
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Description

2-Chloro-6-ethynylpyridine is a pyridine derivative . It has a molecular formula of C7H4ClN and an average mass of 137.566 Da .


Molecular Structure Analysis

The InChI code for 2-Chloro-6-ethynylpyridine is 1S/C7H4ClN/c1-2-6-4-3-5-7(8)9-6/h1,3-5H . The molecular structure can be further analyzed using this InChI code.


Physical And Chemical Properties Analysis

2-Chloro-6-ethynylpyridine has a molecular weight of 137.57 g/mol . It is a solid at room temperature . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Nitrification Inhibition in Soil

2-Chloro-6-ethynylpyridine shows potential as a soil nitrification inhibitor. McCarty and Bremner (1990) found that 2-ethynylpyridine, a compound closely related to 2-Chloro-6-ethynylpyridine, was effective in inhibiting nitrification in soil. This suggests that compounds like 2-Chloro-6-ethynylpyridine could be valuable in agricultural contexts for managing nitrogen levels in soil (McCarty & Bremner, 1990).

Chemical Reactions and Synthesis

Muragishi et al. (2017) explored the hydrohalogenation of 2-ethynylpyridines, closely related to 2-Chloro-6-ethynylpyridine. They found efficient methods for converting these compounds into variously halogenated products, indicating the versatility of 2-ethynylpyridines in synthetic chemistry, which could extend to 2-Chloro-6-ethynylpyridine (Muragishi et al., 2017).

Spectroscopy and Dimer Studies

Bakarić and Spanget-Larsen (2018) conducted a study on 2-ethynylpyridine dimers using IR spectroscopy. Their research focused on the spectroscopic characteristics and dimer structures of 2-ethynylpyridine, a compound similar to 2-Chloro-6-ethynylpyridine, providing insights into the physical chemistry of such compounds (Bakarić & Spanget-Larsen, 2018).

Hydrogen Bond Studies

Vojta et al. (2016) investigated the weak hydrogen bonds of ethynylpyridines with trimethylphosphate. Their research on the interactions involving the C=C moiety of ethynylpyridines like 2-Chloro-6-ethynylpyridine offers valuable information on the chemical bonding and interactions of these compounds (Vojta et al., 2016).

Polymer Synthesis and Optical Properties

Gal et al. (1999) studied the synthesis and optical properties of polymers derived from 2-ethynylpyridine. This research provides a foundation for understanding how 2-Chloro-6-ethynylpyridine might behave in polymer synthesis and its potential applications in materials science (Gal et al., 1999).

Safety And Hazards

2-Chloro-6-ethynylpyridine may cause respiratory irritation, skin irritation, and serious eye irritation . It should be used only in a well-ventilated area and contact with skin, eyes, or clothing should be avoided . In case of contact, the affected area should be washed with plenty of water .

properties

IUPAC Name

2-chloro-6-ethynylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN/c1-2-6-4-3-5-7(8)9-6/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOHUJSRUQYVASP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661257
Record name 2-Chloro-6-ethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-ethynylpyridine

CAS RN

914950-09-7
Record name 2-Chloro-6-ethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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